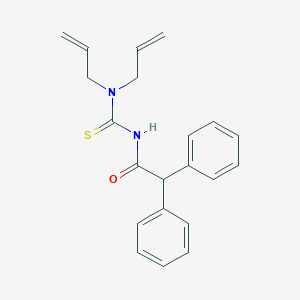![molecular formula C17H22N2O3S2 B319316 ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319316.png)
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a cyclobutylcarbonyl group, a carbamothioyl group, and a tetrahydrobenzothiophene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group.
Addition of the cyclobutylcarbonyl group: This is typically done through an acylation reaction.
Incorporation of the carbamothioyl group: This step involves the reaction of the intermediate with a thiourea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound lacks the cyclobutylcarbonyl and carbamothioyl groups, making it less complex and potentially less biologically active.
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is similar but does not contain the cyclobutylcarbonyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22N2O3S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
ethyl 2-(cyclobutanecarbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N2O3S2/c1-2-22-16(21)13-11-8-3-4-9-12(11)24-15(13)19-17(23)18-14(20)10-6-5-7-10/h10H,2-9H2,1H3,(H2,18,19,20,23) |
Clave InChI |
KGEWFOGIHGJZLB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CCC3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)


![N,N-diallyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)thiourea](/img/structure/B319240.png)
![Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319242.png)
![Methyl 2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319245.png)
![Methyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319247.png)
![Methyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319249.png)
![Methyl 2-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319250.png)
![methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate](/img/structure/B319254.png)
![Methyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B319255.png)
![Methyl 2-[({[3-(1-naphthyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319256.png)
![Methyl 2-({[(3-iodo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319257.png)
